N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide: is a complex organic compound that features a unique structure combining a bithiophene moiety, a hydroxyethyl group, and a pyridine sulfonamide
Mechanism of Action
Target of action
The compound contains a sulfonamide group, which is a common feature in many drugs. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . .
Mode of action
If this compound acts like other sulfonamides, it would likely act as a competitive inhibitor of its target enzyme, preventing the normal substrate from binding and thus inhibiting the reaction .
Biochemical pathways
Again, if this compound acts like other sulfonamides, it would affect the synthesis of folic acid, a crucial component for DNA synthesis in bacteria. This would lead to an inability for the bacteria to replicate .
Result of action
If this compound were to inhibit folic acid synthesis in bacteria, the result would be an inability for the bacteria to replicate, leading to a halt in the growth of the bacterial population .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the bithiophene core, which can be functionalized at the 5-position to introduce the hydroxyethyl group. This is followed by the sulfonation of pyridine and subsequent coupling with the functionalized bithiophene. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The bithiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A related compound with a similar pyridine structure but lacking the bithiophene and hydroxyethyl groups.
4,4’-Dimethyl-2,2’-dipyridyl: Another similar compound with methyl groups instead of the hydroxyethyl and sulfonamide functionalities.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide is unique due to its combination of a bithiophene moiety, hydroxyethyl group, and pyridine sulfonamide. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S3/c18-12(10-17-23(19,20)11-3-1-7-16-9-11)13-5-6-15(22-13)14-4-2-8-21-14/h1-9,12,17-18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXGCQBTMYCDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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